1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione
Overview
Description
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring. This compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione typically involves a multi-step process. One common method includes the acylation of aniline with maleic anhydride to form maleanilic acid. This intermediate then undergoes a Michael addition with aniline, followed by cyclization to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione has been explored for its potential anticonvulsant properties . It has shown activity in seizure models, making it a candidate for further development in epilepsy treatment. Additionally, derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are involved in various physiological processes and diseases .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of ion channels and neurotransmitter systems in the brain. The compound’s inhibitory effect on carbonic anhydrase isoenzymes suggests it may interfere with the enzyme’s catalytic activity, impacting processes like acid-base balance and fluid secretion .
Comparison with Similar Compounds
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can be compared to other pyrrolidine-2,5-dione derivatives, such as ethosuximide, which is a well-known antiepileptic drug . Unlike ethosuximide, which primarily targets T-type calcium channels, this compound may have a broader spectrum of activity due to its additional phenylamino group. Other similar compounds include various N-aryl and N-aminoaryl pyrrolidine-2,5-diones, which have been studied for their anticonvulsant and other biological activities .
Biological Activity
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, also known as N-phenyl maleimide, is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N2O2. The compound features a pyrrolidine ring with a phenyl and a phenylamino substituent, which contributes to its reactivity and biological activity. The presence of a cyclic imide group enhances its potential for various chemical transformations and interactions with biological targets.
The mechanism of action for this compound primarily involves:
- Inhibition of Carbonic Anhydrase Isoenzymes : This interaction alters acid-base balance and fluid secretion.
- Modulation of Ion Channels : The compound may affect neurotransmitter systems, contributing to its anticonvulsant effects.
These mechanisms highlight the compound's potential as a therapeutic agent in neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Ethosuximide | Pyrrolidine derivative | Antiepileptic drug |
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | Pyrrolidine derivative | Similar biological activity |
N-Benzylmaleimide | Cyclic imide | Used in polymer chemistry |
This table illustrates how structural similarities can lead to varying biological activities among pyrrolidine derivatives.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds derived from pyrrole and pyrrolidine structures:
- Synthesis Pathways : The synthesis typically involves acylation of aniline with maleic anhydride to form maleanilic acid, followed by Michael addition and cyclization.
- Biological Evaluation : Various derivatives have been tested for their anti-inflammatory and antimicrobial activities using assays that measure inhibition against specific pathogens . For example, compounds similar to this compound have shown promising results against Staphylococcus aureus.
Properties
IUPAC Name |
3-anilino-1-phenylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-10,14,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGFWCOARUGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383136 | |
Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27036-49-3 | |
Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ANILINO-1-PHENYLSUCCINIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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